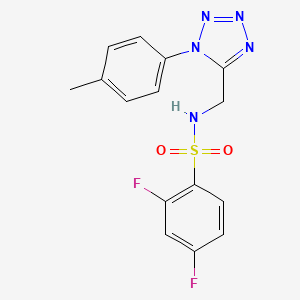

2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

2,4-Difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 4-positions. The sulfonamide nitrogen is linked via a methyl group to a 1-(p-tolyl)-1H-tetrazol-5-yl moiety.

Properties

IUPAC Name |

2,4-difluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O2S/c1-10-2-5-12(6-3-10)22-15(19-20-21-22)9-18-25(23,24)14-7-4-11(16)8-13(14)17/h2-8,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOUMUIUNVIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves a series of reactions starting from commercially available precursors. The primary steps include:

Formation of the Tetrazole Moiety: This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.

Sulfonamide Formation: Reaction of the tetrazole intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.

Purification: The final compound is purified using methods such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production may involve more streamlined and cost-effective routes, often utilizing continuous flow processes and optimized reaction conditions to enhance yield and efficiency. Factors such as solvent choice, temperature control, and catalyst use are critical in scaling up the synthesis for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to amines.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminium hydride, hydrogenation over palladium on carbon.

Substitution Conditions: Halogenated solvents, catalysts like Lewis acids.

Major Products Formed

From Oxidation: Sulfoxides, sulfones.

From Reduction: Amines.

From Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is pivotal in:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: Investigated for its potential in enzyme inhibition and binding studies.

Medicine: Explored for its therapeutic properties, possibly in anti-inflammatory or anti-cancer research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action typically involves:

Molecular Targets: The compound can interact with specific enzymes or receptors, often through its sulfonamide or tetrazole groups.

Pathways Involved: It may inhibit certain biological pathways by binding to active sites or altering protein configurations, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- This may improve target binding in enzymatic or receptor environments.

- Tetrazole vs. Carboxylic Acid Bioisosterism: The tetrazole ring (pKa ~4.5–5.0) mimics carboxylate groups, as seen in losartan and valsartan, but with superior metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Compounds

- Metabolic Stability : The absence of ester or nitrile groups (cf. 3ae and valsartan ) may reduce susceptibility to hydrolysis, enhancing metabolic stability.

Biological Activity

2,4-Difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a tetrazole ring , which is known for enhancing the pharmacokinetic properties of drug candidates, and a sulfonamide group , contributing to its biological activity. The molecular formula is with a molecular weight of 365.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Moiety : Achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

- Sulfonamide Formation : Reaction of the tetrazole intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions.

- Purification : Final purification is performed using recrystallization or chromatography to ensure high purity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The tetrazole group can act as both a hydrogen bond donor and acceptor, facilitating binding to target sites. Research indicates that derivatives containing tetrazole rings often exhibit significant activity against various biological targets, including those involved in inflammatory responses and microbial infections .

Pharmacological Properties

Studies have shown that compounds with similar structures exhibit a range of pharmacological activities:

- Antitumor Activity : Certain tetrazole derivatives have been reported to inhibit cancer cell proliferation, particularly in breast cancer cell lines .

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .

- Antimicrobial Activity : Research has indicated that tetrazole-containing compounds can demonstrate antibacterial and antifungal properties .

Antitumor Activity

A study evaluated the cytotoxic effects of various tetrazole derivatives on MCF-7 (breast cancer) cells. Among these, compounds similar to this compound exhibited significant cytotoxicity compared to conventional chemotherapeutics like cisplatin .

Anti-inflammatory Research

In another study focusing on inflammation-related pathways, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that these compounds could effectively reduce inflammation markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, anti-inflammatory |

| Similar Tetrazole Derivative | Similar Structure | Antimicrobial, anti-cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.